N-(tert-butyl)-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide
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Overview
Description
N-(tert-butyl)-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide is a complex organic compound that features a tert-butyl group, a phenoxy group, and a benzylamine moiety
Preparation Methods
The synthesis of N-(tert-butyl)-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxyacetamide backbone: This involves the reaction of 4-(aminomethyl)phenol with tert-butyl bromoacetate under basic conditions to form the intermediate tert-butyl 2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetate.
Introduction of the tert-butyl group: The intermediate is then treated with tert-butylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(tert-butyl)-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzylamine moiety.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as alkoxides or thiolates, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-(tert-butyl)-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The phenoxy and benzylamine moieties can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar compounds to N-(tert-butyl)-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide include:
N-tert-butylbenzamide: This compound lacks the phenoxy group and has different reactivity and applications.
4-tert-butyl-N-(4-methylbenzyl)benzamide: This compound has a similar structure but differs in the position of the tert-butyl group, affecting its chemical properties and applications.
N-(tert-butyl)-2-(4-{[(4-chlorobenzyl)amino]methyl}phenoxy)acetamide: This compound has a chloro substituent instead of a methyl group, which can significantly alter its reactivity and biological activity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H28N2O2 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H28N2O2/c1-16-5-7-17(8-6-16)13-22-14-18-9-11-19(12-10-18)25-15-20(24)23-21(2,3)4/h5-12,22H,13-15H2,1-4H3,(H,23,24) |
InChI Key |
YTOSXKGXDURRKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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